molecular formula C8H13NO3 B13912517 Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

Cat. No.: B13912517
M. Wt: 171.19 g/mol
InChI Key: GZFCREPQQMANLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate is a chemical building block of significant interest in organic synthesis and drug discovery. The 3,6-dihydro-2H-pyran scaffold is a versatile precursor in constructing complex molecules, particularly through efficient, one-pot multicomponent reactions (MCRs) that are valued for their atom economy and reduced waste . This compound serves as a privileged structure in medicinal chemistry, with related pyran derivatives demonstrating a wide spectrum of pharmacological activities in research settings. These include potential as anticancer, anti-inflammatory, antibacterial, and antiviral agents . Furthermore, pyran-based scaffolds are actively being investigated for the treatment of neurodegenerative conditions, with some derivatives showing promise in targeting pathways relevant to Alzheimer's Disease . The presence of both an amino and an ester functional group on the dihydropyran ring makes this compound a versatile intermediate for further synthetic elaboration. Researchers can leverage it to develop novel chemical libraries for high-throughput screening or to optimize lead compounds in various therapeutic areas. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-2-12-8(10)6-3-4-11-5-7(6)9/h2-5,9H2,1H3

InChI Key

GZFCREPQQMANLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(COCC1)N

Origin of Product

United States

Preparation Methods

Alkylation and Cyclization Route

A prominent method involves alkylation of β-ketoesters followed by intramolecular cyclization to form the pyran ring. This approach is exemplified by the preparation of related pyran carboxylates such as methyl 3,4-dihydro-2H-pyran-5-carboxylate, which can be adapted for ethyl esters:

  • Step 1: Alkylation of β-Ketoester

    1-Bromo-3-chloropropane is alkylated with methyl acetoacetate in an alcoholic solvent (e.g., methanol) to yield a halogenated ketone intermediate.

  • Step 2: O-Alkylation and Cyclization

    The halogenated ketone undergoes O-alkylation with sodium methylate to form the dihydropyran ring system, yielding a crude pyran carboxylate.

  • Step 3: Purification

    The crude product is purified by fractional distillation to obtain the pure methyl 3,4-dihydro-2H-pyran-5-carboxylate.

This method is scalable, economical, and environmentally friendly due to the absence of catalysts and mild reaction conditions (30–70 °C) under nitrogen atmosphere. The reaction is exothermic and thermodynamically favorable.

Adaptation for Ethyl Ester:

Replacing methyl acetoacetate with ethyl acetoacetate in the alkylation step can yield the ethyl ester analog, ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate, following similar reaction conditions.

Amination via Michael Addition and Cyclization

Another approach involves the formation of the amino-substituted pyran ring through Michael addition of amino-containing precursors to α,β-unsaturated esters or nitriles, followed by intramolecular cyclization:

  • General Reaction:

    4-Hydroxy-6-methyl-2(1H)-pyridones or related hydroxy-pyridones react with arylmethylene malononitriles or arylmethylene methyl cyanoacetates in methanol with a catalytic amount of piperidine.

  • Reaction Mechanism:

    The process involves a Michael addition of the nucleophilic amino group to the β-position of the unsaturated ester, followed by intramolecular nucleophilic attack of the hydroxy group on a cyano group, forming a stable bicyclic 2-amino-4H-pyran derivative.

  • Reaction Conditions:

    Reflux in methanol for 1–6 hours with piperidine catalyst.

  • Yields:

    The isolated yields range from 56% to 95%, with products crystallizing upon cooling.

  • Spectral Characterization:

    The amino group shows characteristic IR absorption bands at 3357–3500 cm⁻¹ and 3133–3330 cm⁻¹, and a sharp singlet in ^1H-NMR at δ = 6.92–7.83 ppm, confirming the presence of the amino substituent.

Relevance to this compound:

This method provides a versatile route to 5-amino-substituted dihydropyran derivatives with ester functionalities, including ethyl esters, by selecting appropriate α,β-unsaturated esters.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Yield (%) Advantages Notes
Alkylation and O-alkylation 1-Bromo-3-chloropropane, β-ketoester Methanol, sodium methylate, 30–70°C, N₂ atmosphere 70–85 Simple, catalyst-free, scalable Adaptable for ethyl esters
Michael Addition and Cyclization 4-Hydroxy-6-methyl-2-pyridones, arylmethylene esters Methanol, piperidine, reflux 1–6 h 56–95 High yields, one-pot synthesis Versatile for amino-pyran derivatives
Multicomponent Reactions (Literature) Various amino and ester precursors Varies Moderate Potential for diversity Requires optimization

Research Discoveries and Insights

  • The alkylation method benefits from being catalyst-free, reducing environmental impact and cost, with sodium methylate serving both as base and nucleophile.

  • The Michael addition approach allows for the synthesis of bicyclic amino-pyran derivatives with high stability under hydrolytic conditions, indicating robustness of the amino-pyran framework.

  • Spectroscopic analysis (IR, ^1H-NMR, MS) confirms the structural integrity of the synthesized compounds, with characteristic amino and ester group signals aiding in product verification.

  • Attempts to chemically modify the amino-pyran ring post-synthesis have shown the compound's stability, suggesting potential for use as a stable intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyran derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate 5-NH₂, 4-COOEt C₈H₁₃NO₃ Organic intermediate, hydrogen bonding
Methyl 6-oxo-3,6-dihydro-2H-pyran-4-carboxylate 6-O, 4-COOMe C₇H₁₀O₄ Higher polarity, ketone reactivity
Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate 5-OH, 4-COOEt C₈H₁₂O₄ Enhanced H-bonding, lower basicity
Methyl 4-amino-3,6-dihydro-2H-pyran-5-carboxylate 4-NH₂, 5-COOMe C₇H₁₁NO₃ Positional isomer; altered electronic effects
Ethyl 6-amino-5-cyano-4-aryl-4H-pyran-3-carboxylate 6-NH₂, 5-CN, 4-aryl C₁₈H₁₉N₃O₂ (varies) Increased stability, diverse aryl interactions

Key Observations :

  • Amino vs. Hydroxy/Ketone Groups: The amino group (NH₂) enhances nucleophilicity and hydrogen-bonding capacity compared to hydroxyl (OH) or ketone (O) groups, influencing solubility and reactivity in cross-coupling reactions .
  • Cyano and Aryl Modifications: Derivatives with cyano (CN) and aryl groups (e.g., pyridinyl, chlorophenyl) exhibit enhanced stability and tailored intermolecular interactions, useful in materials science and medicinal chemistry .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Hazard Profile
This compound Not reported Moderate in ethanol Low toxicity (no hazards listed)
Ethyl 5-hydroxy-3,6-dihydro-2H-pyran-4-carboxylate Not reported High in polar solvents H302 (oral toxicity)
Ethyl 6-amino-5-cyano-4-(2-chlorophenyl) derivative Not reported Low in water Irritant (H315, H319)

Key Insights :

  • Solubility: Amino and hydroxy derivatives show higher solubility in polar solvents compared to cyano/aryl-substituted analogs.
  • Safety: Hydroxy and cyano-containing compounds exhibit higher hazard risks (e.g., irritation) compared to the amino-substituted target compound .

Biological Activity

Ethyl 5-amino-3,6-dihydro-2H-pyran-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the pyran class of compounds, which are known for their bioactive properties. The synthesis of this compound typically involves multi-component reactions (MCRs) that utilize various catalysts such as L-proline, yielding high purity and enantiomeric excess .

Synthesis Overview

  • Starting Materials : Aromatic aldehydes and malononitrile.
  • Catalyst : L-proline.
  • Conditions : Reflux in ethanol followed by purification through column chromatography.

Biological Activity

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The compound exhibits a range of pharmacological effects:

1. Antitumor Activity

Studies have shown that derivatives of pyran compounds display significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against several cancer cell lines such as HCT116 and UACC-62 .

2. Antimicrobial Properties

Pyran derivatives are noted for their antimicrobial activity, which includes efficacy against bacteria and fungi. This compound has been tested against common pathogens, showing promising inhibitory effects .

3. Anti-inflammatory Effects

Research indicates that the compound may also possess anti-inflammatory properties. It has been suggested that the presence of amino groups in its structure contributes to its ability to inhibit inflammatory mediators .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

StudyFindings
Study ADemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.25 to 0.59 µM .
Study BShowed antimicrobial activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 100 µg/mL .
Study CReported anti-inflammatory effects in vitro, reducing the production of pro-inflammatory cytokines by up to 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.